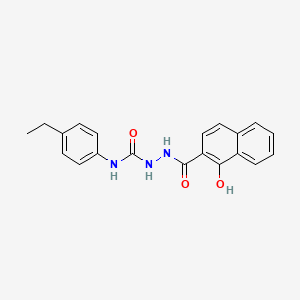
N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide, also known as HN1, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of hydrazinecarboxamides, which are known for their diverse biological activities. HN1 is a promising compound due to its unique chemical structure and potential therapeutic properties.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation. This compound also activates the caspase cascade, leading to apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt pathway. This compound also inhibits tumor growth in vivo. Inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. This compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has several advantages for lab experiments. It is a readily available compound that can be synthesized in high yield and purity. It has been extensively studied for its potential therapeutic properties, making it a promising candidate for further research. However, there are also limitations to its use. This compound is a synthetic compound, and its effects may not fully mimic those of natural compounds. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide. One area of interest is its potential as a cancer therapy. Further studies are needed to determine the optimal dosage and administration of this compound for cancer treatment. Another area of interest is this compound's potential as an anti-inflammatory agent. Studies are needed to determine the efficacy of this compound in treating inflammatory diseases in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic targets.
Synthesis Methods
N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide can be synthesized through a multistep process involving the reaction of 2-naphthoic acid with hydrazine hydrate, followed by the reaction of the resulting hydrazide with 4-ethylbenzoyl chloride. The final product is obtained through recrystallization and purification steps. This synthesis method has been optimized for high yield and purity, making this compound a readily available compound for scientific research.
Scientific Research Applications
N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway. This compound has also been shown to inhibit tumor growth in vivo, making it a promising candidate for cancer therapy.
Another area of interest is this compound's potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
1-(4-ethylphenyl)-3-[(1-hydroxynaphthalene-2-carbonyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-2-13-7-10-15(11-8-13)21-20(26)23-22-19(25)17-12-9-14-5-3-4-6-16(14)18(17)24/h3-12,24H,2H2,1H3,(H,22,25)(H2,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGNOWVFAYSNAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NNC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825847 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

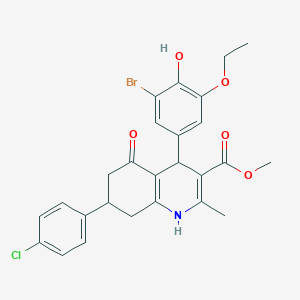
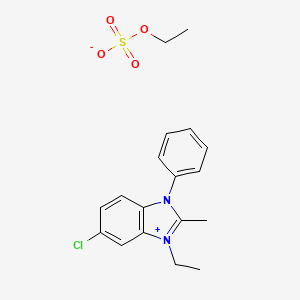
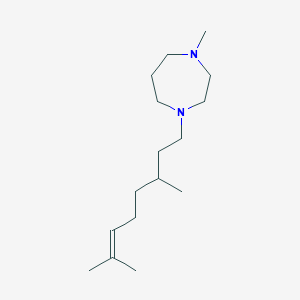
![1-allyl-5-[(5-bromo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5119063.png)
![2-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1-propanamine](/img/structure/B5119071.png)
![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide](/img/structure/B5119077.png)
![ethyl 1-methyl-5-{[2-(2-quinolinylthio)butanoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B5119085.png)
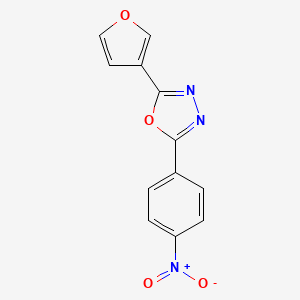
![2,3-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5119096.png)
![N-cyclohexyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5119109.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B5119128.png)
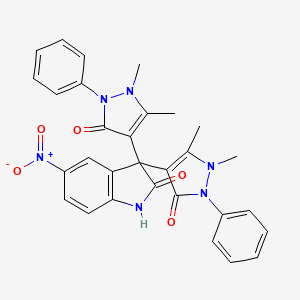
![1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5119137.png)
![N-(2-ethoxyphenyl)-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5119139.png)